
bPiDDB
概要
説明
N,N’-ドデシルビスピコリニウムブロミドは、一般にbPiDDBと呼ばれる、強力なニコチン性アセチルコリン受容体拮抗薬です。 この化合物は、ニコチン誘発ドーパミン放出を阻害する能力により、科学界で大きな注目を集めており、ニコチン依存症および関連する神経学的研究の有望な候補となっています .
科学的研究の応用
N,N’-ドデシルビスピコリニウムブロミドは、幅広い科学研究に応用されています。
化学: 他の第四級アンモニウム化合物の合成における試薬として使用されます。
生物学: この化合物は、特に神経伝達における役割を理解するため、ニコチン性アセチルコリン受容体を含む研究に用いられます。
医学: N,N’-ドデシルビスピコリニウムブロミドは、ニコチン誘発ドーパミン放出を阻害することにより、ニコチン依存症の治療における可能性が調査されています。
作用機序
N,N’-ドデシルビスピコリニウムブロミドは、ニコチン性アセチルコリン受容体、特にα6β2サブユニットを含む受容体に結合することにより、その効果を発揮します。この結合は、受容体のニコチン誘発ドーパミン放出を媒介する能力を阻害し、それによりニコチンの強化効果を低下させます。 この化合物は、これらの受容体との相互作用においてアロステリック阻害に関与し、受容体の正常な機能を阻害し、ドーパミン放出を減少させます .
類似の化合物との比較
類似の化合物
N,N-デカン-1,10-ジイル-ビス-3-ピコリニウムジヨージド(bPiDI): この化合物は、N,N’-ドデシルビスピコリニウムブロミドと構造的に類似していますが、アルキル鎖が短いです。
r-bPiDI: bPiDIの第3級アミノ類似体であるr-bPiDIは、N,N’-ドデシルビスピコリニウムブロミドと比較して、ニコチン誘発ドーパミン放出の阻害において、より高い特異性と有効性を示しています.
独自性
N,N’-ドデシルビスピコリニウムブロミドは、ニコチン誘発ドーパミン放出の強力な阻害と、α6β2を含むニコチン性アセチルコリン受容体との特異的な相互作用能力によって独自性があります。 この特異性により、ニコチン依存症と、これらの受容体を標的とする治療薬の開発に焦点を当てた研究において、貴重なツールとなっています .
生化学分析
Biochemical Properties
N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (bPiDDB) plays a crucial role in biochemical reactions by inhibiting nicotine-evoked dopamine release. It interacts with nicotinic acetylcholine receptors, specifically those containing alpha6beta2 subunits. These receptors are expressed by dopamine neurons and are responsible for regulating dopamine release. The interaction between N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) and these receptors results in the inhibition of dopamine release, which is a key factor in reducing nicotine self-administration .
Cellular Effects
N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound specifically reduces nicotine self-administration in rats, indicating its potential to alter addictive behaviors. Additionally, N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) has been shown to attenuate nicotine-induced hyperactivity, further demonstrating its impact on cellular processes .
Molecular Mechanism
The molecular mechanism of N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) involves its binding interactions with nicotinic acetylcholine receptors. By binding to these receptors, the compound inhibits nicotine-evoked dopamine release. This inhibition is achieved through allosteric modulation, where N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) causes a rightward shift in the nicotine concentration-response curve, indicating surmountable allosteric inhibition. This mechanism is crucial for its potential therapeutic effects in reducing nicotine addiction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) change over time. The compound has shown stability in inhibiting nicotine-evoked dopamine release over repeated treatments. Overt toxicity emerged with repeated treatment, indicating the need for careful monitoring of its long-term effects. The stability and degradation of N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) are important factors to consider in its potential therapeutic use .
Dosage Effects in Animal Models
The effects of N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) vary with different dosages in animal models. The compound dose-dependently decreases nicotine self-administration in rats, with higher doses resulting in more significant reductions. At high doses, N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) can cause toxicity, highlighting the importance of determining the optimal therapeutic dose. Threshold effects and adverse effects at high doses must be carefully evaluated in preclinical studies .
Metabolic Pathways
N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) is involved in metabolic pathways that regulate dopamine release. The compound interacts with enzymes and cofactors that modulate the activity of nicotinic acetylcholine receptors. By inhibiting these receptors, N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) affects metabolic flux and metabolite levels, which are crucial for its therapeutic effects in reducing nicotine addiction .
Transport and Distribution
Within cells and tissues, N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound, which is essential for its activity. Understanding the transport and distribution mechanisms of N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) is important for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with nicotinic acetylcholine receptors and its subsequent effects on dopamine release. Understanding the subcellular localization of N,N-Dodecane-1,12-Diyl-Bis-3-Picolinium Dibromide (this compound) can provide insights into its mechanism of action and therapeutic potential .
準備方法
合成ルートと反応条件
N,N’-ドデシルビスピコリニウムブロミドの合成は、通常、適切な塩基の存在下で、ドデシルブロミドと3-ピコリンを反応させることから始まります。 反応は第四級化プロセスを経て進行し、ピコリン環の窒素原子がドデシルブロミドによってアルキル化され、ビスピコリニウム構造が形成されます .
工業生産方法
N,N’-ドデシルビスピコリニウムブロミドの特定の工業生産方法は広く文書化されていませんが、一般的なアプローチは、高収率と純度を確保するために、制御された条件下での大規模な第四級化反応を含みます。 その後、化合物に再結晶化またはクロマトグラフィー技術を用いて精製を行い、目的の生成物を得ます .
化学反応の分析
反応の種類
N,N’-ドデシルビスピコリニウムブロミドは、反応性のブロミドイオンの存在により、主に置換反応を受けます。 これらの反応は、様々な研究用途のために化合物を修飾するために利用することができます .
一般的な試薬と条件
N,N’-ドデシルビスピコリニウムブロミドを含む反応で使用される一般的な試薬には、水酸化ナトリウムまたは炭酸カリウムなどの塩基があり、第四級化プロセスを促進します。 反応は通常、ジメチルスルホキシド(DMSO)またはアセトニトリルなどの極性溶媒中で行われます .
生成される主な生成物
N,N’-ドデシルビスピコリニウムブロミドの反応から生成される主な生成物は、通常は第四級アンモニウム塩であり、特定の研究目的のためにさらに修飾することができます .
類似化合物との比較
Similar Compounds
N,N-Decane-1,10-diyl-bis-3-picolinium diiodide (bPiDI): This compound is structurally similar to N,N’-Dodecylbis-Picolinium Bromide but has a shorter alkyl chain.
Uniqueness
N,N’-Dodecylbis-Picolinium Bromide is unique due to its potent inhibition of nicotine-evoked dopamine release and its ability to interact specifically with α6β2-containing nicotinic acetylcholine receptors. This specificity makes it a valuable tool in research focused on nicotine addiction and the development of therapeutic agents targeting these receptors .
特性
IUPAC Name |
3-methyl-1-[12-(3-methylpyridin-1-ium-1-yl)dodecyl]pyridin-1-ium;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N2.2BrH/c1-23-15-13-19-25(21-23)17-11-9-7-5-3-4-6-8-10-12-18-26-20-14-16-24(2)22-26;;/h13-16,19-22H,3-12,17-18H2,1-2H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPBJCAIRCFEFZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC=C1)CCCCCCCCCCCC[N+]2=CC=CC(=C2)C.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



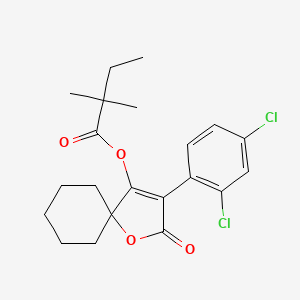
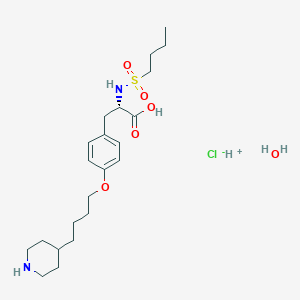
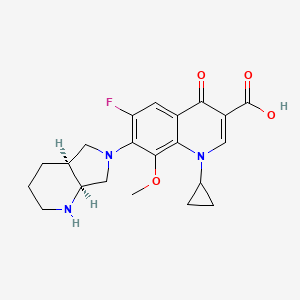

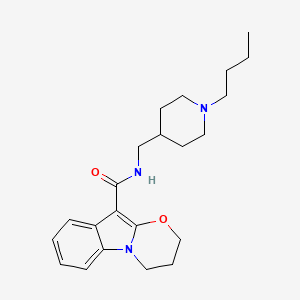




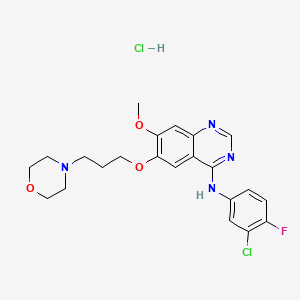


![(1S,5R,6R,7S,9S,11R,12S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1663639.png)
